1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms in its structure makes it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide involves multiple steps, each requiring specific reagents and conditions. One common approach starts with the preparation of thieno[3,2-d]pyrimidine derivatives, which are then coupled with azetidine and pyrazole moieties. The key steps include:
Cyclization of 3-amino-thiophene-2-carboxylate derivatives: This step involves the use of formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones.
Formation of β-keto amides: The reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene.
Cyclization to thienopyrimidine-2,4-diones: This is achieved by heating with pyrrolidine in toluene using calcium chloride as a desiccant.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings and heteroatoms allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context, but it often involves inhibition or activation of key enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazole derivatives: Known for their wide range of biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
1,3,5-trimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide is unique due to the combination of its heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1,3,5-trimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S2/c1-9-14(10(2)20(3)18-9)25(22,23)19-11-6-21(7-11)15-13-12(4-5-24-13)16-8-17-15/h4-5,8,11,19H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACUGCAEBXKYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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